Lipophilicity (LogP) Head-to-Head: 1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one vs. 1-Amino-4-(ethylthio)acridin-9(10H)-one
The calculated octanol-water partition coefficient (LogP) of 1-amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one is 5.07, compared to 3.96 for the closest mono-ethylsulfanyl analog, 1-amino-4-(ethylthio)acridin-9(10H)-one . This ΔLogP of +1.11 units indicates substantially higher lipophilicity, which can translate into greater passive membrane permeability and altered tissue distribution, as well as reduced aqueous solubility .
Δ +1.11 vs mono-SEt analog (3.96)
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.07 |
| Comparator Or Baseline | 1-Amino-4-(ethylthio)acridin-9(10H)-one (CAS 89331-34-0): LogP = 3.96 |
| Quantified Difference | ΔLogP = +1.11 (target more lipophilic) |
| Conditions | In silico prediction; values sourced from Chemsrc database, accessed 2026. |
Why This Matters
A LogP difference of >1 unit is sufficient to meaningfully alter compound partitioning in cell-based assays and in vivo models, making the bis-ethylsulfanyl derivative the preferred choice when higher membrane permeability is required or when lipophilicity must be matched to a hydrophobic binding pocket.
